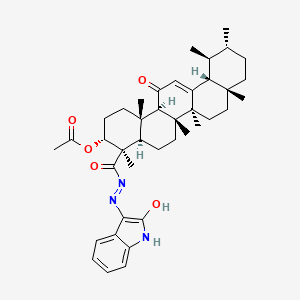
Anti-inflammatory agent 62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 62 is a compound known for its ability to mitigate inflammation and oxidative stress. It has shown promise in reducing acetaminophen-induced hepatotoxicity in HepG2 cells by modulating inflammatory and oxidative stress pathways . This compound is primarily used for research purposes and is not intended for human consumption.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 62 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 62 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, particularly in reducing oxidative stress and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Potential use in developing new anti-inflammatory drugs and formulations.
Mecanismo De Acción
The mechanism of action of anti-inflammatory agent 62 involves modulating inflammatory and oxidative stress pathways. It targets specific molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This dual action helps reduce inflammation and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): These drugs, such as aspirin and ibuprofen, inhibit the cyclooxygenase pathway to reduce inflammation.
Uniqueness: Anti-inflammatory agent 62 is unique in its dual action of modulating both inflammatory and oxidative stress pathways. This makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics .
Propiedades
Fórmula molecular |
C40H53N3O5 |
|---|---|
Peso molecular |
655.9 g/mol |
Nombre IUPAC |
[(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4-[(2-hydroxy-1H-indol-3-yl)iminocarbamoyl]-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C40H53N3O5/c1-22-13-16-36(4)19-20-38(6)26(31(36)23(22)2)21-28(45)33-37(5)17-15-30(48-24(3)44)40(8,29(37)14-18-39(33,38)7)35(47)43-42-32-25-11-9-10-12-27(25)41-34(32)46/h9-12,21-23,29-31,33,41,46H,13-20H2,1-8H3/t22-,23+,29-,30-,31+,33-,36-,37+,38-,39-,40-/m1/s1 |
Clave InChI |
HUTVFNMQVKLHIT-DDFYLOPLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
SMILES canónico |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)C2C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















